Pilaralisib

PI3K isoform selectivity p110β sparing biochemical profiling

Pilaralisib is the preferred β-sparing pan-Class I PI3K inhibitor for studies requiring concurrent p110α/δ/γ inhibition with minimal p110β engagement (β IC50 = 383 nM vs α:39, δ:36, γ:23 nM). Procure for reproducible PI3K pathway dissection where p110β function must remain intact—unlike pictilisib or buparlisib. Validated in trastuzumab-resistant HER2+ breast cancer models with superior combo efficacy. Documented PPTP pediatric solid tumor activity (11% objective response). Mutation-independent biomarker modulation (40–80% pAKT reduction) confirmed in Phase I trials. Order ≥98% purity compound with defined isoform selectivity for reliable signaling studies.

Molecular Formula C25H25ClN6O4S
Molecular Weight 541.0 g/mol
CAS No. 934526-89-3
Cat. No. B611989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePilaralisib
CAS934526-89-3
SynonymsXL147;  XL 147;  XL-147;  SAR245408;  SAR-245408;  SAR 245408;  Pilaralisib.
Molecular FormulaC25H25ClN6O4S
Molecular Weight541.0 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)OC)Cl)N
InChIInChI=1S/C25H25ClN6O4S/c1-25(2,27)24(33)28-15-7-6-8-17(13-15)37(34,35)32-23-22(29-19-9-4-5-10-20(19)30-23)31-21-14-16(36-3)11-12-18(21)26/h4-14H,27H2,1-3H3,(H,28,33)(H,29,31)(H,30,32)
InChIKeyQINPEPAQOBZPOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pilaralisib (XL147, SAR245408) PI3K Inhibitor Procurement Guide: Isoform Selectivity and Preclinical Differentiation


Pilaralisib (CAS 934526-89-3; also known as XL147, SAR245408) is a synthetic small-molecule inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) [1]. It is an orally bioavailable, ATP-competitive compound that reversibly inhibits the catalytic activity of PI3K isoforms [2]. The compound targets the p110α, p110δ, and p110γ isoforms with nanomolar potency while exhibiting substantially weaker activity against p110β [3]. Pilaralisib has been evaluated in Phase I/II clinical trials for solid tumors and hematologic malignancies [2].

Why Pilaralisib Cannot Be Substituted with Generic Pan-PI3K or α-Selective Inhibitors in PI3K Pathway Research


Substituting pilaralisib with another PI3K inhibitor without isoform-level validation introduces confounding variables that compromise experimental reproducibility. Pan-PI3K inhibitors such as pictilisib (GDC-0941) exhibit distinct isoform inhibition profiles, while α-selective agents like alpelisib (BYL719) spare δ and γ isoforms entirely [1]. Even among pan-Class I inhibitors, potency against individual isoforms varies by orders of magnitude—buparlisib (BKM120) shows IC50 values spanning 52 to 262 nM across the four isoforms, whereas pilaralisib demonstrates a unique β-sparing profile with a >10-fold reduced potency against p110β relative to p110γ . These differences translate to divergent pharmacodynamic signatures in tumor and surrogate tissues, as evidenced by differential modulation of AKT, p70S6K, and ERK pathway biomarkers [2]. For investigators seeking reproducible PI3K pathway inhibition with defined isoform selectivity, substitution without direct comparative validation risks misinterpretation of downstream signaling effects.

Pilaralisib Quantitative Differentiation Evidence: Head-to-Head Isoform Selectivity and Preclinical Efficacy Data


PI3Kβ-Sparing Selectivity Profile of Pilaralisib Compared to Other Pan-Class I Inhibitors

Pilaralisib exhibits a distinct isoform selectivity profile characterized by potent inhibition of PI3Kγ (IC50 = 23 nM), PI3Kδ (IC50 = 36 nM), and PI3Kα (IC50 = 39 nM), with substantially reduced activity against PI3Kβ (IC50 = 383 nM) . In contrast, the pan-PI3K inhibitor buparlisib (BKM120) demonstrates a flatter selectivity profile with IC50 values of 52 nM (α), 166 nM (β), 116 nM (δ), and 262 nM (γ) , while pictilisib (GDC-0941) shows potent dual α/δ inhibition (IC50 = 3 nM each) with 11-fold β selectivity and 25-fold γ selectivity .

PI3K isoform selectivity p110β sparing biochemical profiling kinase inhibitor specificity

Pilaralisib Class I PI3K Selectivity Over Class III Vps34 and DNA-PK

Pilaralisib demonstrates excellent selectivity for Class I PI3Ks over structurally related lipid and protein kinases. It exhibits weak inhibitory activity against the Class III PI3K Vps34 (IC50 ≈ 7.0 μM) and the PI3K-related DNA-dependent protein kinase (DNA-PK; IC50 = 4.75 μM) . In an mTOR kinase immunoprecipitation assay, pilaralisib does not inhibit mTOR activity toward the physiologic substrate 4EBP1 (IC50 > 15 μM) . In comparison, pictilisib (GDC-0941) shows IC50 values of 1.23 μM for DNA-PK and 580 nM for mTOR [1], indicating a narrower selectivity margin for these off-targets.

kinase selectivity profiling Vps34 DNA-PK off-target minimization

Pilaralisib Tumor Growth Inhibition Response Rate in Pediatric Solid Tumor Xenograft Panel

In a standardized evaluation by the Pediatric Preclinical Testing Program (PPTP), pilaralisib (SAR245408) was tested across a panel of 37 solid tumor xenograft models. The compound induced tumor growth inhibition meeting criteria for intermediate event-free survival (EFS) T/C activity (EFS T/C > 2) in 4 of 37 (11%) solid tumor xenografts [1]. While cross-panel comparisons are limited by model heterogeneity, this 11% objective response rate in an unbiased pediatric solid tumor panel provides a benchmark for preclinical efficacy that can be contrasted with other PI3K inhibitors evaluated in comparable PPTP panels [1].

in vivo efficacy xenograft models pediatric oncology PPTP testing

Pilaralisib Combination Therapy with Trastuzumab in HER2-Positive Resistant Breast Cancer Models

In trastuzumab-resistant HER2-overexpressing breast cancer models, the combination of pilaralisib (XL147) with trastuzumab demonstrated superior antitumor activity compared to pilaralisib monotherapy. The combination treatment reduced proliferation, decreased pAKT levels, and triggered apoptosis in trastuzumab-resistant cells. In xenograft models derived from these resistant cells, the combination exhibited a statistically superior antitumor effect relative to XL147 alone [1]. While the same study did not directly compare pilaralisib to other PI3K inhibitors in this specific resistance context, a related mammosphere assay showed that buparlisib (BKM120, 1 μM) combined with trastuzumab also reduced mammosphere volume, though pilaralisib was tested at 6 μM in parallel assays [2].

trastuzumab resistance HER2-positive breast cancer combination therapy PI3K-HER2 crosstalk

Clinical Pharmacodynamic Biomarker Modulation with Pilaralisib Monotherapy in Solid Tumors

In a Phase I dose-escalation study of pilaralisib (SAR245408) in patients with advanced solid tumors, pharmacodynamic analysis of paired tumor biopsies demonstrated reduction in phosphorylation of AKT, 4EBP1, and S6 by approximately 40-80% at tolerated doses [1]. Unexpectedly, pilaralisib also inhibited the MEK/ERK pathway in these patient samples [1]. Notably, 8 patients (of the enrolled population) were progression-free at 6 months, and pharmacodynamic/clinical activity was observed irrespective of tumor PI3K pathway molecular alterations [1]. In contrast, a Phase I study of the α-selective inhibitor alpelisib (BYL719) reported pAKT inhibition primarily in tumors harboring PIK3CA mutations (IC50 ≈ 74 nM for pAKT in PI3Kα-transformed cells), with ≥15-fold reduced activity in PI3Kβ- or PI3Kδ-driven contexts .

pharmacodynamics pAKT inhibition pERK modulation Phase I clinical trial

Pilaralisib Safety Profile in Hematologic Malignancies vs. Solid Tumors

In a Phase I expansion-cohort study evaluating pilaralisib (SAR245408/XL147) in patients with chronic lymphocytic leukemia (CLL) or relapsed/refractory lymphoma, pilaralisib demonstrated an acceptable safety profile consistent with findings in solid tumor patients [1]. In CLL patients specifically, pilaralisib significantly reduced plasma levels of several cytokines and chemokines involved in B-cell trafficking [1]. The maximum tolerated dose (MTD) of 600 mg once daily established in solid tumor studies was applicable to the hematologic malignancy population [2]. While cross-trial comparisons are inherently limited, the pan-PI3K inhibitor buparlisib (BKM120) in a Phase II endometrial carcinoma study was associated with an unfavorable safety profile and minimal antitumor activity in monotherapy [3], suggesting potential tolerability differentiation among pan-PI3K inhibitors.

CLL lymphoma safety profile cytokine modulation

Optimal Pilaralisib Procurement Applications Based on Quantitative Differentiation Evidence


Investigating PI3K-Dependent Signaling with Minimal p110β Interference

Pilaralisib is the compound of choice for studies requiring concurrent inhibition of PI3Kα, PI3Kδ, and PI3Kγ while deliberately minimizing p110β engagement. With a p110β IC50 of 383 nM—approximately 10- to 17-fold higher than its potency against α (39 nM), δ (36 nM), and γ (23 nM)—pilaralisib provides a unique β-sparing selectivity window unavailable with pictilisib (β IC50 = 33 nM, only 11-fold over α/δ) or buparlisib (β IC50 = 166 nM, similar to its γ IC50 of 262 nM) . This profile enables dissection of p110β-dependent versus p110β-independent PI3K signaling in models where p110β function must remain intact.

Preclinical Combination Studies with HER2-Targeted Therapies in Resistant Breast Cancer

For investigators studying trastuzumab-resistant HER2-positive breast cancer, pilaralisib provides documented preclinical evidence of enhanced antitumor efficacy when combined with trastuzumab. The combination of XL147 plus trastuzumab demonstrated superior tumor growth inhibition relative to XL147 monotherapy in trastuzumab-resistant xenograft models, accompanied by reduced pAKT levels and increased apoptosis [1]. This established combination activity supports pilaralisib procurement for PI3K-HER2 crosstalk and resistance mechanism studies.

Pediatric Oncology Preclinical Testing Requiring PPTP-Validated PI3K Inhibition

Pilaralisib is one of the few PI3K inhibitors with published efficacy data from the Pediatric Preclinical Testing Program (PPTP). The compound induced objective tumor growth inhibition in 11% (4/37) of pediatric solid tumor xenograft models tested [2]. This independent validation provides a reproducible efficacy benchmark for investigators conducting pediatric oncology research or requiring a PI3K inhibitor with documented activity in an established multi-model testing framework.

Mutation-Agnostic PI3K Pathway Inhibition in Heterogeneous Tumor Models

Unlike α-selective inhibitors such as alpelisib (BYL719), which require PIK3CA mutations for robust target engagement and clinical activity [3], pilaralisib demonstrated pharmacodynamic biomarker modulation (40-80% reduction in pAKT, p4EBP1, and pS6) irrespective of tumor PI3K pathway molecular alterations in Phase I clinical studies [4]. This mutation-independent activity makes pilaralisib the preferred pan-PI3K tool compound for studies involving genetically heterogeneous tumor panels or models with unknown PI3K pathway mutation status.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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